molecular formula C19H20Cl2O4 B13875551 Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate

Cat. No.: B13875551
M. Wt: 383.3 g/mol
InChI Key: HTIHABNPYXJQBD-UHFFFAOYSA-N
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Description

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propanoate backbone with a hydroxy group and a substituted phenyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the reaction of 3,4-dichlorophenylmethanol with a suitable methylating agent to introduce the methoxy group. This intermediate is then reacted with 3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions to form the desired phenyl ring structure .

The final step involves the esterification of the phenyl ring with ethyl 3-hydroxypropanoate under acidic conditions to yield the target compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound’s hydroxy and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The substituted phenyl ring can also engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate can be compared with similar compounds such as:

    Ethyl 3,4-dichlorophenylglyoxylate: Similar in structure but lacks the methoxy and methyl groups.

    Ethyl 3,4-dihydroxycinnamate: Contains a hydroxy group on the phenyl ring instead of the methoxy group.

    Ethyl 3,4-dimethylbenzoate: Features methyl groups on the phenyl ring instead of chlorine atoms.

Properties

Molecular Formula

C19H20Cl2O4

Molecular Weight

383.3 g/mol

IUPAC Name

ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate

InChI

InChI=1S/C19H20Cl2O4/c1-3-24-19(23)10-17(22)14-5-7-18(12(2)8-14)25-11-13-4-6-15(20)16(21)9-13/h4-9,17,22H,3,10-11H2,1-2H3

InChI Key

HTIHABNPYXJQBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C)O

Origin of Product

United States

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